molecular formula C28H34N6O5 B608800 Macimorelin acetate CAS No. 945212-59-9

Macimorelin acetate

Cat. No.: B608800
CAS No.: 945212-59-9
M. Wt: 534.6 g/mol
InChI Key: WVDSKQXKCDZXLH-OHIDFYLOSA-N
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Description

Scientific Research Applications

Macimorelin acetate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Macimorelin acetate can be synthesized using solid-phase synthesis methods. This approach simplifies the operation steps compared to liquid-phase synthesis and improves reaction yield . The synthesis involves the coupling of specific amino acids and protecting groups, followed by deprotection and purification steps.

Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled reactions involving the use of solid-phase synthesis. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Macimorelin acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Mechanism of Action

Macimorelin acetate exerts its effects by mimicking the actions of ghrelin, a hormone that stimulates the release of growth hormone. It activates growth hormone secretagogue receptors present in the pituitary gland and hypothalamus, leading to an increase in growth hormone secretion . This mechanism involves the binding of this compound to the receptor, triggering a signaling cascade that results in the release of growth hormone.

Comparison with Similar Compounds

    Ghrelin: An endogenous ligand for the growth hormone secretagogue receptor that stimulates growth hormone release.

    Hexarelin: A synthetic growth hormone secretagogue that also activates the growth hormone secretagogue receptor.

    Ipamorelin: Another synthetic growth hormone secretagogue with similar receptor activation properties.

Uniqueness of Macimorelin Acetate: this compound is unique due to its oral bioavailability and stability, which make it a convenient option for diagnostic purposes. Unlike other growth hormone secretagogues that may require parenteral administration, this compound can be administered orally, providing ease of use for patients and healthcare providers .

Properties

CAS No.

945212-59-9

Molecular Formula

C28H34N6O5

Molecular Weight

534.6 g/mol

IUPAC Name

acetic acid;2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C26H30N6O3.C2H4O2/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21;1-2(3)4/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34);1H3,(H,3,4)/t22-,23-;/m1./s1

InChI Key

WVDSKQXKCDZXLH-OHIDFYLOSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N

SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Canonical SMILES

CC(=O)O.CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARD 07 acetate;  ARD-07;  ARD07;  D-87575 acetate;  JMV1843;  JMV-1843;  JMV 1843;  AEZS-130;  AEZS 130;  AEZS130;  EP-1572;  EP 1572;  EP1572;  UMV-1843;  UMV1843;  UMV 1843;  Macimorelin;  AibDTrpDgTrpCHO. Macimorelin Acetate;  Macrilen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Macimorelin acetate
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Macimorelin acetate
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Macimorelin acetate
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Macimorelin acetate
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Macimorelin acetate
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Macimorelin acetate

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